molecular formula C25H25N3O2 B11420934 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B11420934
M. Wt: 399.5 g/mol
InChI Key: PUWJYQBKRBAMDE-UHFFFAOYSA-N
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Description

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE: is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a phenoxyacetamide group, and a 4-methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the 4-Methylphenylmethyl Group: The benzodiazole intermediate is then alkylated with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylphenylmethyl group.

    Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the alkylated benzodiazole with phenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE: can be compared with other similar compounds, such as:

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents.

    Phenoxyacetamide Derivatives: Compounds with the phenoxyacetamide group but different core structures.

    4-Methylphenylmethyl Substituted Compounds: Compounds with the 4-methylphenylmethyl group but different functional groups.

The uniqueness of N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE lies in its specific combination of these structural features, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H25N3O2/c1-18-12-14-20(15-13-18)16-28-23-11-7-6-10-22(23)27-25(28)19(2)26-24(29)17-30-21-8-4-3-5-9-21/h3-15,19H,16-17H2,1-2H3,(H,26,29)

InChI Key

PUWJYQBKRBAMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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